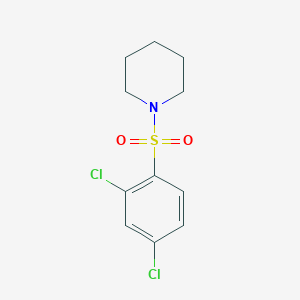
1-(2,4-dichlorophenylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorophenylsulfonyl)piperidine is a chemical compound with the molecular formula C11H13Cl2NO2S and a molecular weight of 294.2 g/mol It is characterized by the presence of a piperidine ring substituted with a sulfonyl group and a dichlorophenyl group
Méthodes De Préparation
The synthesis of 1-(2,4-dichlorophenylsulfonyl)piperidine typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
1-(2,4-dichlorophenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Applications De Recherche Scientifique
1-(2,4-dichlorophenylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mécanisme D'action
The mechanism of action of 1-(2,4-dichlorophenylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the dichlorophenyl group can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(2,4-dichlorophenylsulfonyl)piperidine can be compared with other sulfonylpiperidine derivatives, such as:
1-(2,4-Difluorophenyl)sulfonylpiperidine: Similar structure but with fluorine atoms instead of chlorine, which can affect its reactivity and biological activity.
1-(2,4-Dimethylphenyl)sulfonylpiperidine: Methyl groups instead of chlorine, leading to different steric and electronic properties.
1-(2,4-Dichlorophenyl)sulfonylmorpholine: Replacement of the piperidine ring with a morpholine ring, altering its chemical and biological properties.
Propriétés
Numéro CAS |
443904-59-4 |
|---|---|
Formule moléculaire |
C11H13Cl2NO2S |
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-9-4-5-11(10(13)8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Clé InChI |
RLTFPOFZJVKHPY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















